methyl 2-(1H-indol-2-yl)benzoate
Description
Methyl 2-(1H-indol-2-yl)benzoate is an indole-derived compound featuring a benzoate ester moiety attached to the 2-position of the indole ring. Indole derivatives are widely studied due to their prevalence in natural products and pharmaceuticals, with modifications at the indole core significantly influencing biological activity, solubility, and metabolic stability.
Properties
IUPAC Name |
methyl 2-(1H-indol-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-19-16(18)13-8-4-3-7-12(13)15-10-11-6-2-5-9-14(11)17-15/h2-10,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISPDOWQCYHYFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1H-indol-2-yl)benzoate typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can then be further processed to obtain the desired indole derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1H-indol-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
Methyl 2-(1H-indol-2-yl)benzoate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s indole structure is crucial for studying biological processes and developing bioactive molecules.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(1H-indol-2-yl)benzoate involves its interaction with various molecular targets and pathways. The indole ring system can bind to multiple receptors and enzymes, influencing biological processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Methyl 2-(5-Fluoro-1H-Indol-3-yl)-2-Oxoacetate
- Structure : Features a fluorine atom at the 5-position of the indole ring and a 2-oxoacetate group at the 3-position.
- The 2-oxoacetate group (vs. benzoate ester in the target compound) increases polarity, which may reduce cell permeability but improve solubility.
- Biological Activity : Demonstrated neuroprotective and anti-proliferative effects in enzymatic and cell-based studies .
Methyl 2-[5-(2-Cyano-3-{[2-(1H-Indol-3-yl)Ethyl]Amino}-3-Oxopropenyl)Furan-2-yl]Benzoate (CAS 688023-55-4)
- Structure: Contains a furan ring linked to a propenyl chain with cyano and amino groups, in addition to the benzoate ester.
- Key Differences: The furan ring and propenyl chain introduce conformational rigidity and additional hydrogen-bonding sites (via cyano and amino groups), which may enhance target binding specificity. The extended structure increases molecular weight and complexity compared to the simpler indol-2-yl benzoate.
2-Benzoyl-1-Methyl-1H-Indole
2-Hydroxy-5-[(E)-(1H-Indol-3-ylMethylidene)Azaniumyl]Benzoate
- Structure: A Schiff base derived from 2-hydroxy-5-aminobenzoic acid and indole-3-carbaldehyde.
- Key Differences :
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Substituent Position Matters : Modifications at the indole 2-position (e.g., benzoate ester in the target compound) vs. 3-position (e.g., oxoacetate in ) lead to divergent biological effects and solubility profiles.
- Electron-Withdrawing Groups : Fluorine at the 5-position () enhances stability but may reduce bioavailability due to increased polarity.
- Prodrug Potential: The benzoate ester in the target compound offers a balance between lipophilicity and hydrolytic activation, unlike the persistent benzoyl group in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
